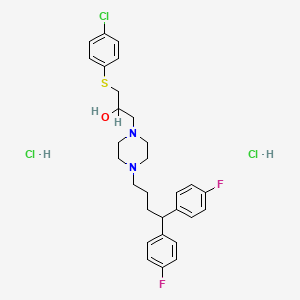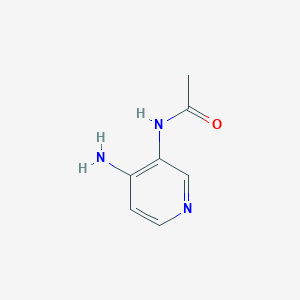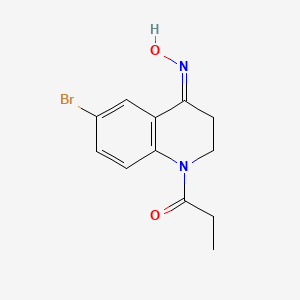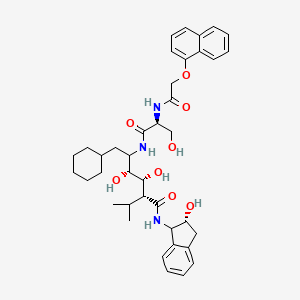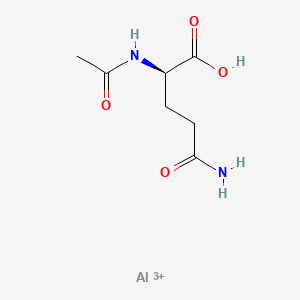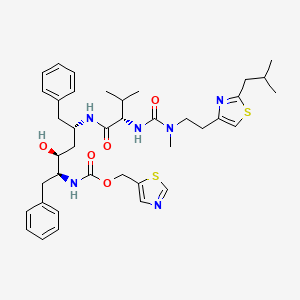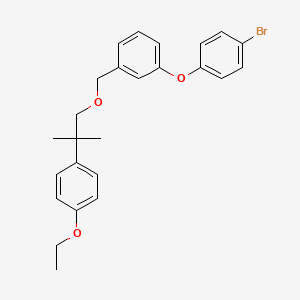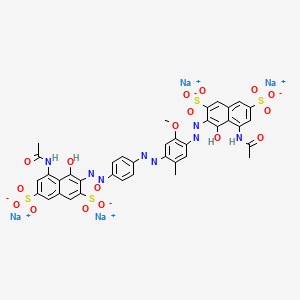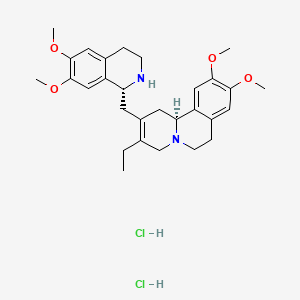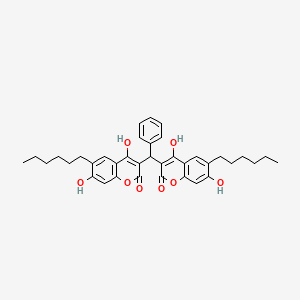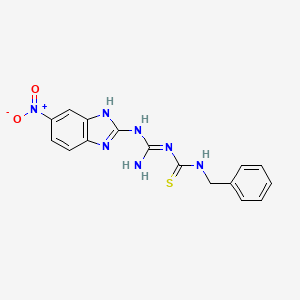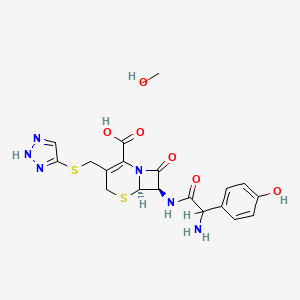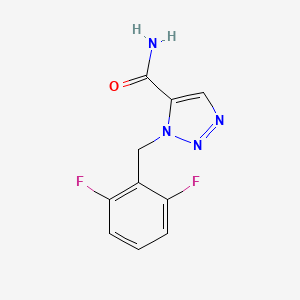
Rufinamide-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rufinamide-5-carboxamide is a triazole derivative known for its anticonvulsant properties. It is primarily used in the treatment of seizure disorders, particularly Lennox-Gastaut Syndrome, a severe form of childhood epilepsy . This compound stabilizes neuronal membranes by prolonging the inactive state of voltage-gated sodium channels, thereby preventing the spread of seizure activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rufinamide-5-carboxamide is synthesized through a 1,3-dipolar cycloaddition reaction, starting from commercially available benzyl bromides . The process involves reacting 2,6-difluorobenzyl azide with propiolic acid in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This acid is then esterified and treated with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis platforms and efficient purification techniques such as crystallization from a mixture of polar aprotic solvents with water or alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
Rufinamide-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted triazole compounds .
Applications De Recherche Scientifique
Rufinamide-5-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
Rufinamide-5-carboxamide exerts its effects by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . It also inhibits the action of metabotropic glutamate receptor 5, preventing the production of glutamate, a neurotransmitter involved in seizure activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamotrigine: Another anticonvulsant that stabilizes neuronal membranes by inhibiting sodium channels.
Topiramate: A compound that enhances the activity of gamma-aminobutyric acid (GABA) and inhibits sodium channels.
Levetiracetam: An anticonvulsant that binds to synaptic vesicle protein 2A, modulating neurotransmitter release.
Uniqueness
Rufinamide-5-carboxamide is unique in its specific action on voltage-gated sodium channels and its ability to inhibit metabotropic glutamate receptor 5. This dual mechanism of action makes it particularly effective in treating Lennox-Gastaut Syndrome .
Propriétés
Numéro CAS |
1622904-99-7 |
|---|---|
Formule moléculaire |
C10H8F2N4O |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
3-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)5-16-9(10(13)17)4-14-15-16/h1-4H,5H2,(H2,13,17) |
Clé InChI |
ZBAVQEMRPMTLRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CN2C(=CN=N2)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


